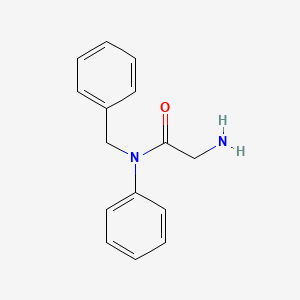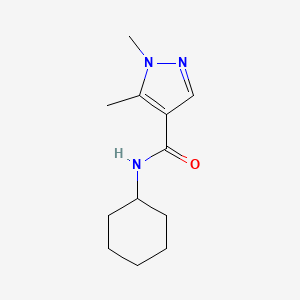![molecular formula C20H23ClN2O2 B7459394 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various cancers and autoimmune diseases. The compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
作用机制
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the activation of immune cells, such as B cells and macrophages. By inhibiting BTK, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can prevent the activation of these cells, which can help to slow the progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can effectively inhibit the activity of BTK in cancer and immune cells. This inhibition can lead to a decrease in the proliferation and survival of these cells, which can help to slow the progression of disease. 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
实验室实验的优点和局限性
One of the main advantages of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide is its specificity for BTK, which can help to minimize off-target effects. Additionally, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has shown promising results in preclinical studies, suggesting that it may be an effective treatment option for cancer and autoimmune diseases.
However, there are also limitations to the use of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide in lab experiments. For example, the compound may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use. Additionally, the synthesis of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can be complex and time-consuming, which may limit its availability for research purposes.
未来方向
There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, which could help to improve its efficacy and safety. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide in humans.
Another area of research is the exploration of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide's potential use in combination with other drugs or therapies. For example, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide may be effective in combination with other targeted therapies or immunotherapies for the treatment of cancer.
Overall, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Further research is needed to fully understand its mechanisms of action and optimal use in clinical settings.
合成方法
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide involves several chemical reactions, including the coupling of 4-chlorobenzyl alcohol with 4-chlorophenol, followed by the addition of N-methylpiperidin-4-amine and benzoyl chloride. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
科学研究应用
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has been studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-12-10-18(11-13-23)22-20(24)16-4-2-15(3-5-16)14-25-19-8-6-17(21)7-9-19/h2-9,18H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOUNMJSFSNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)